N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide
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Overview
Description
N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide is a complex organic compound that features a combination of pyridine, piperazine, isothiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the isothiazole ring.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Formation of the acetamide group: The final step involves the acylation of the piperazine nitrogen with an acetic anhydride or acetyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(pyridin-2-yl)-5-(4-(m-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide
- N-(3-(pyridin-2-yl)-5-(4-(p-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide
Uniqueness
N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
N-[5-[4-(2-methylphenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-7-3-4-9-18(15)26-11-13-27(14-12-26)22(29)21-20(24-16(2)28)19(25-30-21)17-8-5-6-10-23-17/h3-10H,11-14H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFUXWRMYAERV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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